molecular formula C24H25N3O4 B3942644 2-(benzoylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-methylpropyl)benzamide

2-(benzoylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-methylpropyl)benzamide

Cat. No. B3942644
M. Wt: 419.5 g/mol
InChI Key: NTPAORNCQMSIPK-UHFFFAOYSA-N
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Description

2-(benzoylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-methylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFA, and it is a benzamide derivative. BFA is a white crystalline powder that is soluble in organic solvents, such as DMSO and ethanol.

Mechanism of Action

The mechanism of action of BFA involves the inhibition of protein trafficking in cells. BFA binds to a protein called ADP-ribosylation factor (ARF), which is involved in the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. By inhibiting ARF, BFA disrupts protein trafficking, leading to the accumulation of proteins in the ER.
Biochemical and Physiological Effects:
BFA has been shown to have a range of biochemical and physiological effects. In cells, BFA causes the accumulation of proteins in the ER, leading to ER stress and the activation of the unfolded protein response (UPR). BFA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, BFA has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using BFA in lab experiments is its specificity for ARF, which allows for the selective inhibition of protein trafficking. However, BFA can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, BFA can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on BFA. One area of interest is the development of BFA analogs with improved solubility and lower toxicity. Another area of interest is the use of BFA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BFA and its effects on cellular processes.

Scientific Research Applications

BFA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BFA has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, BFA has been used as a growth regulator for crops, and in materials science, BFA has been used as a building block for the synthesis of new materials.

properties

IUPAC Name

2-benzamido-N-[1-(furan-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16(2)21(24(30)25-15-18-11-8-14-31-18)27-23(29)19-12-6-7-13-20(19)26-22(28)17-9-4-3-5-10-17/h3-14,16,21H,15H2,1-2H3,(H,25,30)(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPAORNCQMSIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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